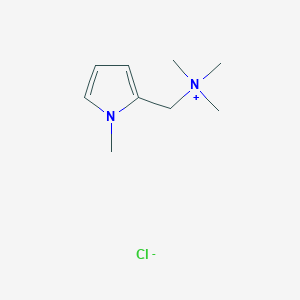
N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium chloride is a quaternary ammonium compound with a pyrrole ring. This compound is known for its unique structure, which includes a pyrrole ring substituted with a trimethylammonium group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium chloride typically involves the quaternization of N-methylpyrrole with trimethylamine. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The chloride ion can be substituted with other anions, such as iodide or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions can be performed using sodium iodide or potassium bromide in acetone.
Major Products Formed
Oxidation: N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium N-oxide.
Reduction: N,N-Dimethyl(1-methyl-1H-pyrrol-2-yl)methanamine.
Substitution: N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide or bromide.
Scientific Research Applications
N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium chloride is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in studies involving ion channels and neurotransmitter receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium chloride involves its interaction with biological membranes and ion channels. The quaternary ammonium group can interact with negatively charged sites on proteins and lipids, affecting their function. This interaction can modulate the activity of ion channels and receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide
- N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium bromide
- N,N-Dimethyl(1-methyl-1H-pyrrol-2-yl)methanamine
Uniqueness
N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium chloride is unique due to its specific chloride anion, which can influence its solubility and reactivity compared to its iodide and bromide counterparts. The presence of the quaternary ammonium group also imparts distinct physicochemical properties, making it valuable in various research applications.
Properties
CAS No. |
61076-07-1 |
|---|---|
Molecular Formula |
C9H17ClN2 |
Molecular Weight |
188.70 g/mol |
IUPAC Name |
trimethyl-[(1-methylpyrrol-2-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C9H17N2.ClH/c1-10-7-5-6-9(10)8-11(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FGADWMGNDAPTOI-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=CC=C1C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















